molecular formula C20H20ClN5O2S B11991365 N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-71-8

N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11991365
CAS No.: 303102-71-8
M. Wt: 429.9 g/mol
InChI Key: RMFYZIPCJZLYKJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a chlorophenyl group, a triazole ring, and a methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with an aldehyde or ketone (in this case, 2-chlorobenzaldehyde) under acidic or basic conditions to form the Schiff base.

    Formation of the Triazole Ring: The final step involves the cyclization of the intermediate product with a suitable thiol reagent to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and enzymes.

    Anticancer Research: Its structure allows it to interact with various biological targets, making it a candidate for anticancer drug development.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

303102-71-8

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5O2S/c1-3-26-19(14-8-10-16(28-2)11-9-14)24-25-20(26)29-13-18(27)23-22-12-15-6-4-5-7-17(15)21/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+

InChI Key

RMFYZIPCJZLYKJ-WSDLNYQXSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.